molecular formula C11H12N2O B11905045 4-Ethoxyquinolin-3-amine

4-Ethoxyquinolin-3-amine

Cat. No.: B11905045
M. Wt: 188.23 g/mol
InChI Key: MYTLAYAPYAFKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by an ethoxy group at the fourth position and an amino group at the third position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate. This reaction proceeds under mild conditions to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts such as transition metals or recyclable ionic liquids are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxyquinolin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Ethoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of the target organism .

Comparison with Similar Compounds

  • 4-Ethoxyquinolin-8-amine
  • 4-Hydroxyquinoline
  • 4-Chloroquinoline

Comparison: 4-Ethoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Ethoxyquinolin-8-amine, it has different reactivity and biological activity due to the position of the amino group. Similarly, 4-Hydroxyquinoline and 4-Chloroquinoline have different functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethoxyquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-11-8-5-3-4-6-10(8)13-7-9(11)12/h3-7H,2,12H2,1H3

InChI Key

MYTLAYAPYAFKBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.